bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of 5-ethoxycarbonyl-2-furylzinc bromide solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Transmetalation: Transfers the furan ring to other metal centers, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 5-ethoxycarbonyl-2-furylzinc bromide solution include various substituted furans and complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide solution involves the nucleophilic attack of the organozinc reagent on electrophilic centers. The zinc atom facilitates the transfer of the furan ring to the electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction efficiency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethoxycarbonyl-2-furylzinc chloride solution
- 5-Chloropentylzinc bromide solution
- 5-Fluoro-2-methoxyphenylmagnesium bromide solution
Uniqueness
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is unique due to its specific reactivity and stability in tetrahydrofuran (THF). Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc and organomagnesium reagents.
Eigenschaften
Molekularformel |
C7H7BrO3Zn |
---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.